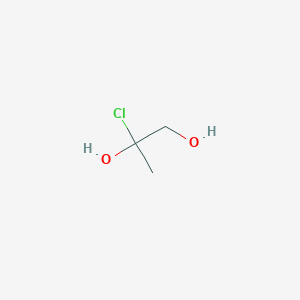![molecular formula C13H17Cl3OSi B14265946 Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane CAS No. 138454-54-3](/img/structure/B14265946.png)
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane is a complex organosilicon compound characterized by its unique structure, which includes a trichlorosilane group attached to an ethyl chain with an undec-10-ene-6,8-diyn-1-yl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane typically involves the reaction of trichlorosilane with an appropriate alkyne or alkene precursor. One common method is the hydrosilylation reaction, where trichlorosilane reacts with an alkyne or alkene in the presence of a catalyst, such as platinum or rhodium complexes, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to silane or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as silicon-based polymers and nanocomposites.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Nanotechnology: It is employed in the fabrication of nanostructures and as a precursor for silicon-based nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Mécanisme D'action
The mechanism of action of Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane involves its ability to form stable bonds with various substrates through its reactive trichlorosilane group. This reactivity allows it to participate in a wide range of chemical transformations, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorosilane: A simpler compound with similar reactivity but lacking the complex ethyl chain.
Trimethylsilyl Compounds: These compounds have similar silicon-based reactivity but differ in their substituents.
Organosilicon Ethers: Compounds with similar ether linkages but different silicon-containing groups.
Uniqueness
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane is unique due to its combination of a trichlorosilane group with a long-chain alkyne and alkene moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
138454-54-3 |
|---|---|
Formule moléculaire |
C13H17Cl3OSi |
Poids moléculaire |
323.7 g/mol |
Nom IUPAC |
trichloro(2-undec-10-en-6,8-diynoxyethyl)silane |
InChI |
InChI=1S/C13H17Cl3OSi/c1-2-3-4-5-6-7-8-9-10-11-17-12-13-18(14,15)16/h2H,1,7-13H2 |
Clé InChI |
VTIMMHOMVNEHPB-UHFFFAOYSA-N |
SMILES canonique |
C=CC#CC#CCCCCCOCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
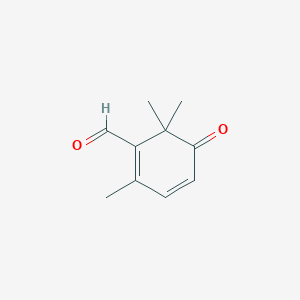
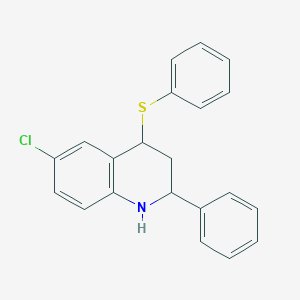
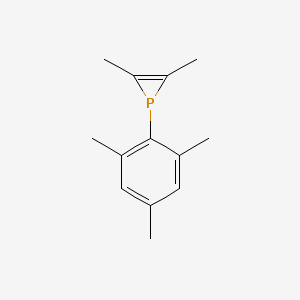

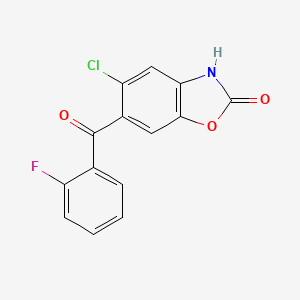

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
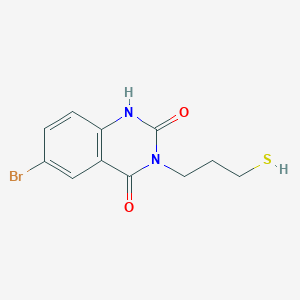
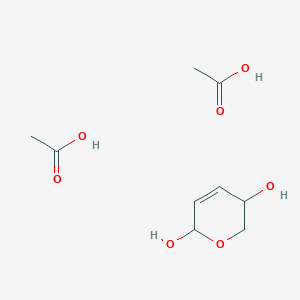
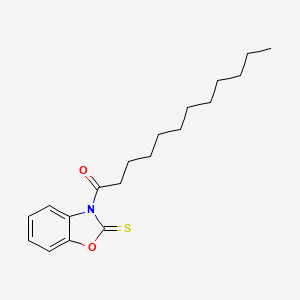
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)

